

# commercial suppliers of 2-Chloro-6-fluoro-DL-phenylalanine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-6-fluoro-DL-phenylalanine

Cat. No.: B1609412

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An In-Depth Technical Guide to **2-Chloro-6-fluoro-DL-phenylalanine** for Researchers, Scientists, and Drug Development Professionals

**Authored by a Senior Application Scientist**

## Introduction: The Strategic Advantage of Halogenated Phenylalanine Analogs

In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, halogenated phenylalanine derivatives have emerged as powerful tools for modulating the physicochemical and biological properties of peptides and small molecules.<sup>[1]</sup> This guide focuses on a particularly intriguing building block: **2-Chloro-6-fluoro-DL-phenylalanine** (CAS No. 603940-86-9).

The dual halogenation at the ortho-positions of the phenyl ring introduces unique steric and electronic features. The presence of both chlorine and fluorine can influence molecular conformation, lipophilicity, and metabolic stability, offering a nuanced approach to optimizing lead compounds.<sup>[2][3]</sup> This guide provides a comprehensive technical overview for researchers and drug developers on sourcing, evaluating, and utilizing this versatile compound.

## Physicochemical Properties and Quality Parameters

When procuring **2-Chloro-6-fluoro-DL-phenylalanine**, a thorough evaluation of its quality is paramount to ensure the reliability and reproducibility of experimental results. Key parameters to consider include:

- **Purity:** Typically assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of  $\geq 95\%$  is generally acceptable for most research applications, though this can be application-dependent.
- **Enantiomeric Purity:** As this compound is supplied as a racemic (DL) mixture, understanding the enantiomeric composition is crucial if stereospecificity is a factor in the biological system under investigation. Chiral HPLC is the standard method for determining the ratio of D- and L-enantiomers.<sup>[4][5][6]</sup>
- **Identity Confirmation:** Mass Spectrometry (MS) and NMR are used to confirm the molecular weight and structure of the compound.
- **Residual Solvents and Water Content:** Gas Chromatography (GC) and Karl Fischer titration are employed to quantify residual solvents from the synthesis and the water content, respectively.

Researchers should always request a Certificate of Analysis (CoA) from the supplier for each batch to verify these specifications.

## Commercial Suppliers

A number of chemical suppliers specialize in providing unique amino acid derivatives for research and development. The following table summarizes some of the commercial sources for **2-Chloro-6-fluoro-DL-phenylalanine**. It is important to note that stock availability and lead times can vary.

Supplier	Website	Purity (Typical)	Notes
AK Scientific, Inc.	--INVALID-LINK--	95%	Offers various pack sizes. <a href="#">[7]</a>
GL Biochem (Shanghai) Ltd.	--INVALID-LINK--	Inquire	A major manufacturer of amino acids and peptides.
Apollo Scientific	--INVALID-LINK--	Inquire	UK-based supplier with a wide range of fluoro-chemicals.
Aaron Chemicals LLC	--INVALID-LINK--	Inquire	Provides a range of building blocks for chemical synthesis.

This list is not exhaustive, and researchers are encouraged to explore various chemical directories and sourcing platforms.

## Applications in Research and Drug Development

The unique properties of **2-Chloro-6-fluoro-DL-phenylalanine** make it a valuable tool in several areas of research:

### Peptide and Peptidomimetic Synthesis

The incorporation of this halogenated phenylalanine into peptide sequences can significantly impact their structure and function. The steric bulk and electron-withdrawing nature of the chlorine and fluorine atoms can:

- Induce specific conformational constraints: This can lead to the stabilization of desired secondary structures, such as  $\beta$ -turns or helical motifs.[\[3\]](#)
- Enhance metabolic stability: The carbon-halogen bonds are more resistant to enzymatic degradation compared to carbon-hydrogen bonds, potentially increasing the in vivo half-life of peptide-based therapeutics.[\[1\]](#)

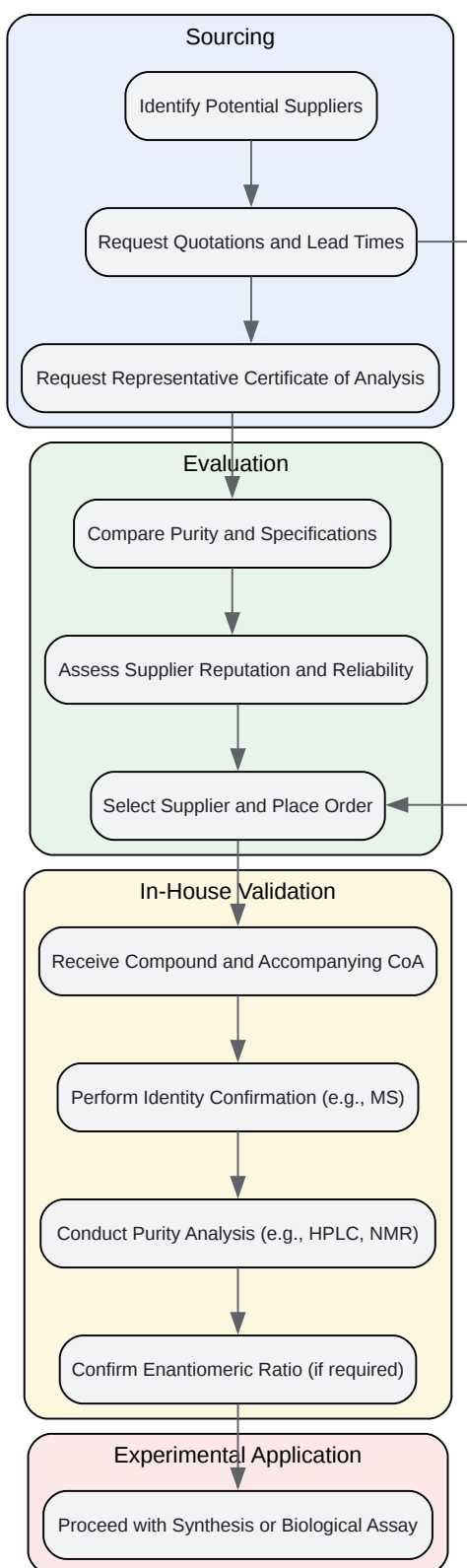
- Modulate binding affinity: The altered electronic properties of the aromatic ring can influence key interactions with biological targets, such as receptors or enzymes.[\[2\]](#)[\[8\]](#)

## Small Molecule Drug Discovery

As a fragment or building block in small molecule synthesis, **2-Chloro-6-fluoro-DL-phenylalanine** can be used to explore the structure-activity relationship (SAR) of a lead compound. The introduction of this moiety can improve pharmacokinetic properties, including membrane permeability and metabolic stability.

## Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for a researcher sourcing and validating **2-Chloro-6-fluoro-DL-phenylalanine** for use in their experiments.



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*Procurement and validation workflow for **2-Chloro-6-fluoro-DL-phenylalanine**.*

# Experimental Protocol: HPLC Analysis for Enantiomeric Purity

The following is a general protocol for the determination of the enantiomeric purity of **2-Chloro-6-fluoro-DL-phenylalanine** using HPLC with a chiral stationary phase. This protocol serves as a starting point and may require optimization based on the specific column and instrumentation used.<sup>[4][6]</sup>

**Objective:** To separate and quantify the D- and L-enantiomers of **2-Chloro-6-fluoro-DL-phenylalanine**.

**Materials:**

- **2-Chloro-6-fluoro-DL-phenylalanine** sample
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Mobile phase additives (e.g., trifluoroacetic acid, formic acid)
- Chiral HPLC column (e.g., polysaccharide-based or crown ether-based)
- HPLC system with UV detector

**Procedure:**

- Sample Preparation:
  - Accurately weigh and dissolve a small amount of the **2-Chloro-6-fluoro-DL-phenylalanine** sample in a suitable solvent (e.g., mobile phase or a compatible solvent) to a known concentration (e.g., 1 mg/mL).
  - Filter the sample solution through a 0.22 µm syringe filter before injection.
- HPLC Method Development (Initial Conditions):
  - Column: Select a suitable chiral stationary phase.

- Mobile Phase: A common starting point is an isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).
- Flow Rate: 0.5 - 1.0 mL/min.
- Detection Wavelength: Monitor the eluent at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
- Injection Volume: 5 - 20  $\mu$ L.
- Column Temperature: Maintain a constant temperature (e.g., 25  $^{\circ}$ C).
- Optimization:
  - Adjust the mobile phase composition (ratio of organic to aqueous phase) to achieve baseline separation of the two enantiomeric peaks.
  - If necessary, screen different chiral columns and mobile phase additives to improve resolution.
- Data Analysis:
  - Integrate the peak areas of the D- and L-enantiomers.
  - Calculate the percentage of each enantiomer to determine the enantiomeric purity.

## Safety and Handling

Based on safety data sheets for similar halogenated amino acids, **2-Chloro-6-fluoro-DL-phenylalanine** should be handled with care in a laboratory setting.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.

Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

## Conclusion

**2-Chloro-6-fluoro-DL-phenylalanine** is a valuable and versatile building block for researchers in drug discovery and peptide science. Its unique halogenation pattern offers a sophisticated means to fine-tune the properties of molecules for enhanced therapeutic potential. By carefully selecting suppliers, rigorously validating the quality of the compound, and applying it with a clear understanding of its potential effects, scientists can leverage this powerful tool to advance their research programs.

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- To cite this document: BenchChem. [commercial suppliers of 2-Chloro-6-fluoro-DL-phenylalanine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1609412#commercial-suppliers-of-2-chloro-6-fluoro-dl-phenylalanine>]

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